1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenoxypropanoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(8-10-20-13-6-2-1-3-7-13)16-9-4-5-12(11-16)15(18)19/h1-3,6-7,12H,4-5,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJVBUUZIIGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with phenoxypropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidine-3-carboxylic Acid
The following table summarizes key analogs of piperidine-3-carboxylic acid, highlighting substituents, molecular weights, and biological relevance:
Functional Group Impact on Physicochemical Properties
- Lipophilicity: The phenoxypropanoyl group in the target compound likely enhances lipophilicity compared to analogs like 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid (logP ~0.5–1.5 estimated). This property may improve membrane permeability but reduce aqueous solubility .
- In contrast, tert-butoxycarbonyl groups (in ) improve stability during synthetic steps.
- Biological Activity: Quinolone derivatives with piperidine-3-carboxylic acid moieties (e.g., compound 19h in ) exhibit antimicrobial activity (MIC ≤1 µg/mL against S. aureus), suggesting that substitutions at the 1-position are critical for target engagement.
Biological Activity
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine ring : A six-membered nitrogen-containing ring.
- Phenoxypropanoyl group : A phenyl ether with a propanoyl moiety, which may influence its biological interactions.
The molecular formula is with a molecular weight of approximately 251.29 g/mol.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of endocannabinoids, thereby potentially modulating pain and inflammation responses .
- Receptor Interaction : The compound may interact with various receptors, affecting signaling pathways related to pain perception and inflammatory responses.
- Cellular Effects : Its action on cellular pathways can lead to changes in cell signaling, proliferation, and apoptosis.
Biological Activity Studies
Research on this compound has demonstrated several biological activities:
1. Analgesic Effects
In animal models, this compound exhibited significant analgesic properties:
- Study Findings : In a rat model of neuropathic pain, administration of the compound resulted in a marked reduction in tactile allodynia and thermal hyperalgesia, indicating its potential as a broad-spectrum analgesic .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation:
- Mechanism : By inhibiting FAAH, it increases levels of endogenous cannabinoids that have anti-inflammatory effects .
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | Rat Neuropathic Pain Model | Significant reduction in pain response (p < 0.05) |
| Study B | Inflammatory Pain Model | Decreased edema and inflammatory markers (IL-6, TNF-alpha) |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound is likely well absorbed due to its lipophilic nature.
- Distribution : It may distribute widely due to its ability to cross biological membranes.
- Metabolism : Initial studies suggest metabolic pathways that involve phase I and II reactions.
- Excretion : Primarily renal excretion is anticipated based on similar compounds.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
A two-step approach is often employed:
Piperidine Core Functionalization : Start with a piperidine-3-carboxylic acid derivative (e.g., tert-butyl-protected) to facilitate regioselective acylation. Use coupling agents like DCC or EDC with 3-phenoxypropanoic acid to form the propanoyl linkage .
Deprotection : Remove the tert-butoxycarbonyl (Boc) group using acidic conditions (e.g., TFA in DCM) to yield the free carboxylic acid.
Optimization Tips :
- Monitor reaction progress via LC-MS to identify incomplete coupling or side products .
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates.
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis or weighing to mitigate inhalation risks, as similar piperidine derivatives may release irritants .
- Storage : Store at 2–8°C under nitrogen to prevent degradation; avoid light-sensitive conditions .
Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provide accurate thermochemical data for acylated piperidines .
- Basis Sets : Use 6-31G(d) for geometry optimization and 6-311++G(d,p) for higher accuracy in electron density mapping .
- Applications :
Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation of this compound?
Methodological Answer:
- Stereochemical Challenges : Use chiral derivatizing agents (e.g., Mosher’s acid) to assign absolute configuration if stereocenters are present .
- Dynamic Effects : For broad peaks (e.g., NH or OH protons), acquire variable-temperature NMR to slow exchange processes .
- 2D Techniques : Perform HSQC and HMBC to correlate protons with carbons, clarifying connectivity in crowded regions (e.g., piperidine ring vs. phenoxy group) .
Advanced: What strategies mitigate side reactions during the acylation of piperidine-3-carboxylic acid derivatives?
Methodological Answer:
- Protection/Deprotection : Protect the carboxylic acid with a tert-butyl ester to prevent nucleophilic attack during acylation .
- Catalysis : Add DMAP to enhance coupling efficiency and reduce racemization in chiral intermediates .
- Workup : Extract unreacted reagents using aqueous washes (e.g., NaHCO₃ for acidic byproducts) .
Basic: Which analytical techniques are most effective for purity assessment of this compound?
Methodological Answer:
- HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at 254 nm .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and compare fragmentation patterns with literature .
- Elemental Analysis : Validate %C, %H, and %N to ensure stoichiometric consistency .
Advanced: How can researchers model the solvation effects on the compound’s reactivity in aqueous vs. organic media?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
